1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a triazole ring substituted with a carboxylic acid group and a fluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Fluoromethylphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 3-fluoro-5-methylphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound could affect various biochemical pathways, such as those involved in cell signaling or metabolism.
Comparison with Similar Compounds
- 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3-Chloro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison:
- Uniqueness: The presence of both the fluorine and methyl groups on the phenyl ring in 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid provides unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
- Applications: While similar compounds may share some applications, the specific substitution pattern in this compound can result in distinct interactions with biological targets or different physical properties in material science applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-7(11)4-8(3-6)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFSEEDIHPNMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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